molecular formula C23H23N3O5 B019078 Topotecan-d6 CAS No. 1044904-10-0

Topotecan-d6

Cat. No. B019078
M. Wt: 427.5 g/mol
InChI Key: UCFGDBYHRUNTLO-DPZAMXPDSA-N
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Description

Synthesis Analysis

The synthesis of topotecan involves several steps starting from camptothecin, including hydrogenation, oxidation, and Mannich reactions. An improved synthesis process for topotecan hydrochloride has been reported, indicating advancements in its production methodology to enhance yield and purity. This process involves a series of chemical reactions that modify the camptothecin core to introduce specific functional groups, facilitating its activity and solubility (Pu, 2004).

Molecular Structure Analysis

Topotecan exhibits a complex interaction with DNA, primarily through its lactone form, which is essential for its biological activity. Studies using optical methods and quantum chemical calculations have detailed the behavior of topotecan in solution, revealing its absorption spectra and the significance of its molecular structure in its mechanism of action. This includes the identification of tautomeric forms and their equilibria in aqueous solutions, which are pivotal for understanding its pharmacodynamics (Strel’tsov et al., 2001).

Chemical Reactions and Properties

Topotecan's interaction with DNA is central to its mechanism, where it forms stable complexes with the topoisomerase I-DNA complex, preventing DNA religation and leading to lethal double-strand breaks. Its chemical properties, particularly the equilibrium between its lactone and carboxylate forms, are influenced by pH, which affects its solubility and bioactivity. The dimerization of topotecan molecules has been observed, influenced by its concentration in solution, which could have implications for its pharmacokinetics and biological activity (Sanna et al., 2005).

Physical Properties Analysis

Topotecan hydrochloride exhibits variable hydration states, which present a challenge for its formulation and stability. A detailed study involving Karl Fischer titration, thermogravimetric analysis, and solid-state nuclear magnetic resonance has explored these states, providing insights into the compound's behavior under different conditions and its interaction with water molecules. This understanding is crucial for optimizing its storage, stability, and formulation (Vogt et al., 2006).

Chemical Properties Analysis

The chemical stability of topotecan is a significant concern, especially considering its lactone and carboxylate forms. Nanoencapsulation techniques have been explored to improve its chemical stability and prolong its release. Solid lipid nanoparticles and nanostructured lipid carriers have shown promise in enhancing the stability of topotecan, indicating a potential pathway to improve its therapeutic efficacy and reduce degradation (Souza et al., 2011).

Safety And Hazards

Topotecan-d6 may damage the unborn child and may cause genetic defects . Signs of myelosuppression, such as neutropenia, thrombocytopenia, and decreased hemoglobin, were the most common hematological toxicities . Grade 3 febrile neutropenia occurred in 5 (6.9%) patients .

Future Directions

Metronomic chemotherapy (MC) based on single agent topotecan or a combination of topotecan and cyclophosphamide (CyTo regimen) in advanced, pretreated ovarian cancer demonstrated a clinically meaningful activity and good safety profile . The MC provided a clinical benefit in the majority of treated patients, with fewer than 15% not benefitting from this treatment . This analysis established the CyTo regimen as the preferred MC to be evaluated in a phase II clinical trial currently under construction .

properties

IUPAC Name

(19S)-8-[[bis(trideuteriomethyl)amino]methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-DPZAMXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649450
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topotecan-d6

CAS RN

1044904-10-0
Record name (4S)-10-({Bis[(~2~H_3_)methyl]amino}methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Nisha, B Karavadi - Research Journal of Pharmacy and …, 2017 - search.proquest.com
… Topotecan-D6, CID25207679 which was chosen from the various docking studies based on the binding energy and number of interactions for their specific target Activin receptor type …
Number of citations: 9 search.proquest.com
PJ Kuehl, CM Yingling, D Dubose, M Burke… - Drug Delivery, 2021 - Taylor & Francis
… Topotecan-d6 was used as the internal standard for all samples. Separation was performed with a Waters H-Class UPLC on a C 8 column (2.1 × 50 mm, 1.7 µm) with a ballistic gradient …
Number of citations: 10 www.tandfonline.com
S Kumar, RB Mokhtari, R Sheikh, B Wu, L Zhang… - Clinical cancer …, 2011 - AACR
… The following mass transitions were monitored: 422.2 to 377.0 m/z, (topotecan M+H) and 428.2 to 377.0 m/z (topotecan d6 M+H). The concentrations of calibration standards were 0.5, …
Number of citations: 91 aacrjournals.org
HS Huang, JA Allen, AM Mabb, IF King, J Miriyala… - Nature, 2012 - nature.com
Angelman syndrome is a severe neurodevelopmental disorder caused by deletion or mutation of the maternal allele of the ubiquitin protein ligase E3A (UBE3A) 1 , 2 , 3 . In neurons, the …
Number of citations: 375 www.nature.com
N Kasagi, I Doi, J Nakabayashi, K Saito… - Journal of Molecular …, 2023 - Elsevier
… The plasma samples were mixed with 5-fold equivalent volume of methanol containing formic acid for deprotenization, and topotecan-d6 was added as an internal standard. The total …
Number of citations: 1 www.sciencedirect.com
BM Liederer, LM Berezhkovskiy, SS Ubhayakar… - Journal of …, 2013 - Elsevier
… Gemcitabine hydrocholoride, gemcitabine- 13 C, 15 N 2 hydrochloride (IS), topotecan hydrochloride, topotecan-D6 (IS), imatinib methanesulfonate, and gefitinib were purchased from …
Number of citations: 6 www.sciencedirect.com
P Shu, T Zhao, B Wen… - Journal of Oncology …, 2020 - journals.sagepub.com
… Irinotecan-d10 (IS1), docetaxel-d9 (IS2), bendamustine-d6 (IS3), topotecan-d6 (IS4) were used as internal standards (IS). All ISs were obtained from Santa Cruz Biotechnology (Dallas, …
Number of citations: 15 journals.sagepub.com
S Kumar - 2013 - library-archives.canada.ca
Low Dose Metronomic (LDM) chemotherapy, combined with VEGF pathway inhibitors, is a highly effective strategy to coordinately inhibit angiogenesis and tumor growth. We have …
Number of citations: 6 library-archives.canada.ca

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